5-Chloro-2-methyl-4-nitroaniline
Overview
Description
5-Chloro-2-methyl-4-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is characterized by its light yellow to yellow crystalline appearance and is primarily used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 5-Chloro-2-methyl-4-nitroaniline is microbial isolates found in aircraft fuel systems . The compound acts as a biocide, effectively inhibiting the growth and proliferation of these microorganisms .
Mode of Action
This compound interacts with its microbial targets by disrupting their metabolic processes. It acts as a cathodic inhibitor, preventing the normal functioning of microbial cells . This results in the inhibition of microbial growth and survival .
Biochemical Pathways
It is known that the compound interferes with the metabolic processes of microbial cells, leading to their inhibition
Pharmacokinetics
It is known that the compound exhibits high gastrointestinal absorption and is bbb permeant . Its lipophilicity is moderate, with a consensus Log Po/w of 1.36 . These properties suggest that the compound has good bioavailability.
Result of Action
The action of this compound results in the inhibition of microbial growth in aircraft fuel systems . This helps to prevent microbiological influenced corrosion (MIC), which can lead to significant damage and degradation of these systems .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of water, temperature, pH, and organic matter in the fuel system can affect the compound’s action
Biochemical Analysis
Biochemical Properties
They can act as substrates for nitroreductase enzymes, which convert nitro groups to amino groups
Cellular Effects
Nitroanilines can potentially cause oxidative stress in cells, leading to changes in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitroanilines can undergo a series of reactions involving the nitro group, including reduction to an amino group, which can affect their interactions with biomolecules
Temporal Effects in Laboratory Settings
It is known that nitroanilines can be stable under certain conditions, but they can also undergo various chemical reactions, potentially leading to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-nitroaniline typically involves the nitration of 2-chloro-4-methylaniline. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring . Another method involves the nitration of 2-chloro-4-methylaniline using nitrogen dioxide as the nitrating agent, which is more environmentally friendly as it avoids the generation of spent acid .
Industrial Production Methods
Industrial production of this compound often employs high-pressure amination of 2,4-dichloronitrobenzene in the presence of a solvent. The reaction is carried out in an autoclave at elevated temperatures and pressures, followed by cooling, filtration, and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium thiolate can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 5-chloro-2-methyl-4-phenylenediamine.
Substitution: Depending on the nucleophile, products such as 5-chloro-2-methyl-4-aminophenol or 5-chloro-2-methyl-4-thioaniline can be formed.
Scientific Research Applications
5-Chloro-2-methyl-4-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitroaniline: Similar in structure but with the chloro and nitro groups in different positions.
4-Nitro-o-toluidine: Similar in having a nitro group and a methyl group on the aromatic ring.
5-Chloro-2-nitroaniline: Similar but lacks the methyl group.
Uniqueness
5-Chloro-2-methyl-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and nitro groups in specific positions allows for targeted chemical modifications and applications in various fields .
Properties
IUPAC Name |
5-chloro-2-methyl-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-2-7(10(11)12)5(8)3-6(4)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOSGBYZOWWAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30160702 | |
Record name | 6-Chloro-4-nitro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13852-51-2 | |
Record name | 5-Chloro-2-methyl-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13852-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-nitro-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013852512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13852-51-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-4-nitro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30160702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-nitro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Chloro-2-methyl-4-nitrobenzenamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7P27SAY3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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